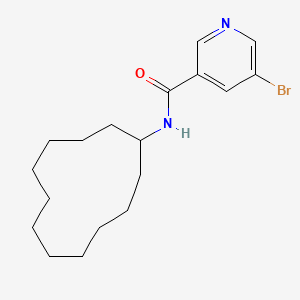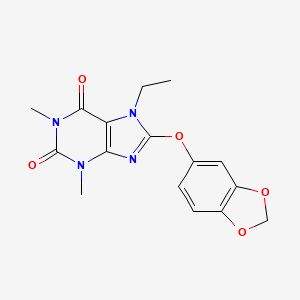![molecular formula C16H18F3N5 B5382329 (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B5382329.png)
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, an imino group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with an appropriate imino compound, followed by the introduction of the trifluoromethyl phenyl group. The final step involves the addition of the ethanecarbohydrazonoyl cyanide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imino or cyanide groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A natural sweetener with a similar structural complexity.
Uniqueness
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of an azepane ring, imino group, and trifluoromethyl phenyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(1E)-2-(azepan-1-yl)-2-imino-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c17-16(18,19)12-6-5-7-13(10-12)22-23-14(11-20)15(21)24-8-3-1-2-4-9-24/h5-7,10,21-22H,1-4,8-9H2/b21-15?,23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGNNTYCJFBNFH-DPMNZDDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5382248.png)

![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)
![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)
![3-methyl-7-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5382285.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5382294.png)
![4-[2-(2-furyl)benzyl]-11-propionyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5382309.png)
![1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B5382312.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5382323.png)
![4-CHLORO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5382334.png)
![4-chloro-N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B5382338.png)
![2-ethyl-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5382343.png)
